Lipophilicity Differentiation: Para-CF₃ Target Compound Versus Unsubstituted Phenyl Analog (CAS 23464-98-4)
The target compound (CAS 1179161-29-5) exhibits a computed XLogP3 of 2.1, compared to an XLogP3 of 1.2 for the unsubstituted 5-phenyl analog 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4) [1][2]. This difference of +0.9 logP units corresponds to an approximately 8-fold increase in predicted octanol-water partition coefficient, attributable to the electron-withdrawing and lipophilic contribution of the para-CF₃ substituent. Both values were computed using the XLogP3 algorithm (PubChem release 2025.09.15 for the comparator) [2], providing a methodologically consistent basis for comparison.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.9 (approximately 8-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm; target compound data from Kuujia datasheet; comparator data from PubChem XLogP3-AA 3.0 |
Why This Matters
A 0.9 logP difference is sufficient to meaningfully alter membrane permeability, plasma protein binding, and metabolic clearance in a biological setting, making the target compound a distinct choice for projects requiring higher lipophilicity than the baseline phenyl analog.
- [1] Kuujia.com. CAS No. 1179161-29-5: XLogP3 2.1, TPSA 76.2. View Source
- [2] PubChem. Compound Summary: 5-Phenyl-1,3,4-oxadiazole-2-propionic acid (CID 28344877). XLogP3-AA: 1.2. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
